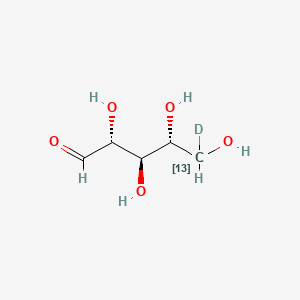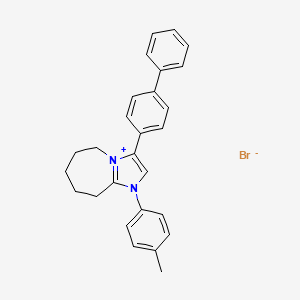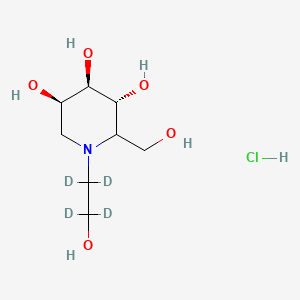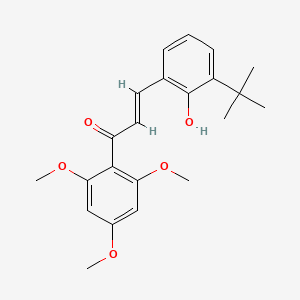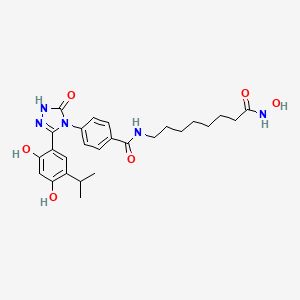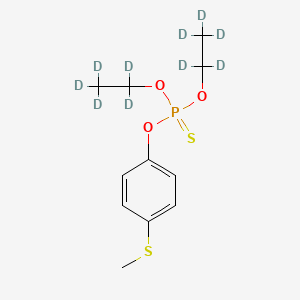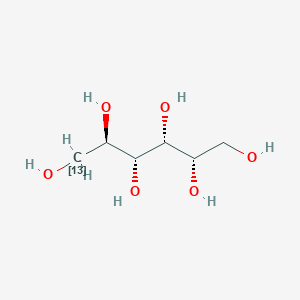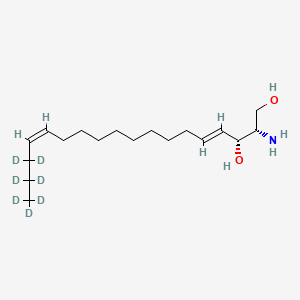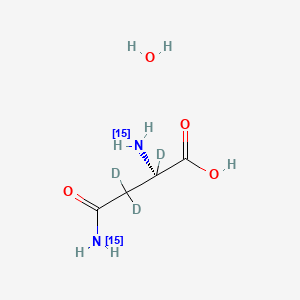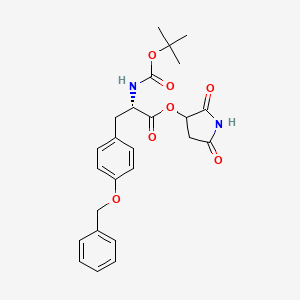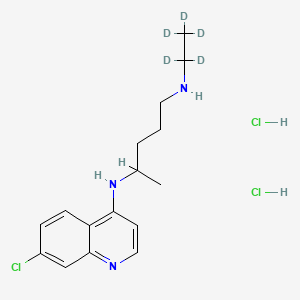
Hydroxychloroquine EP impurity D-d5 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is a deuterium-labeled derivative of Hydroxychloroquine EP impurity D dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Hydroxychloroquine EP impurity D dihydrochloride. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms under specific reaction conditions .
Industrial Production Methods
The industrial production of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of deuterium gas or deuterated reagents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in the investigation of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and quality control of pharmaceuticals
Mécanisme D'action
The mechanism of action of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) involves its role as a stable isotope-labeled compound. By replacing hydrogen atoms with deuterium, the compound exhibits altered pharmacokinetic and metabolic profiles. This allows researchers to track and quantify the compound in biological systems, providing insights into its behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine EP impurity D dihydrochloride: The non-deuterated version of the compound.
Hydroxychloroquine-d5: Another deuterium-labeled derivative of Hydroxychloroquine
Uniqueness
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and traceability of the compound, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C16H24Cl3N3 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*1H/i1D3,3D2;; |
Clé InChI |
NABYUCDOLWLGMD-YGUSSJHCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
SMILES canonique |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


